Epitorulosol
Overview
Description
Epitorulosol is a natural product found in Halocarpus bidwillii, Cupressus torulosa, and other organisms with data available.
Scientific Research Applications
Angiogenesis Research : Epitorulosol is utilized in the study of angiogenesis, which is the formation of new blood vessels. This process is critical in wound healing, tumor growth, and embryonic development (Garmy-Susini & Varner, 2005).
Endothelial Progenitor Cell Hierarchy Identification : It helps in identifying a hierarchy of endothelial progenitor cells based on their clonogenic and proliferative potential, which is significant for angiogenic therapies and as biomarkers for cardiovascular disease risk and progression (Ingram et al., 2004).
Chemical Transformation Studies : Research on this compound ozonization has led to the production of various compounds, indicating its potential in chemical synthesis (Vlad et al., 1987).
Natural Product Isolation : this compound has been isolated from jack pine bark and other sources, contributing to the study of natural diterpenes and phytosterols (Bower & Rowe, 1967).
Cardiovascular Disease Biomarkers and Therapies : this compound is linked to studies on endothelial progenitor cells, which are potential biomarkers and therapeutic agents for cardiovascular diseases. These cells can repair damaged endothelium, attenuate atherosclerosis, and form new vessels in ischemic areas, potentially improving recovery from conditions like stroke (Rouhl et al., 2008).
Regenerative Medicine : Research involving endothelial progenitor cells in regenerative medicine, where this compound plays a role, includes applications in treating ischemic diseases and in vascular regeneration (Chong et al., 2016).
properties
IUPAC Name |
(3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3/t16-,17-,18+,19+,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERFAZQCIAZODG-CENDIDJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110479 | |
Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101110479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3650-30-4 | |
Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3650-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101110479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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